molecular formula C10H8BrFN4O B1452438 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine CAS No. 935534-20-6

5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine

Cat. No. B1452438
M. Wt: 299.1 g/mol
InChI Key: FMMIFFPYKIEWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine” is a chemical compound with the CAS Number: 935534-20-6 . It has a molecular weight of 299.1 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrFN4O/c11-6-2-1-5(12)3-7(6)17-8-4-15-10(14)16-9(8)13/h1-4H,(H4,13,14,15,16) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

As mentioned earlier, “5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine” is a solid compound . It has a molecular weight of 299.1 .

Scientific Research Applications

  • Antiviral Activity:

    • A study by Hocková et al. (2003) explored the antiviral activity of 2,4-Diamino-6-hydroxypyrimidines substituted in position 5, which included derivatives related to 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine. These compounds exhibited significant inhibitory activity against retrovirus replication in cell culture, suggesting potential applications in antiretroviral therapies (Hocková et al., 2003).
  • Larvicidal Activity:

    • Research by Gorle et al. (2016) on 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, which are structurally similar to 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine, demonstrated significant larvicidal activity against third instar larvae. This indicates potential applications in controlling pest populations (Gorle et al., 2016).
  • Antibacterial Agents:

    • Stuart et al. (1983) investigated 2,4-diamino-5-benzylpyrimidines and their analogues as antibacterial agents. These compounds, similar in structure to 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine, showed promise as antibacterial agents, particularly against Gram-positive organisms (Stuart et al., 1983).
  • Antitumor Activity:

    • Rosowsky et al. (1981) synthesized pyrimidine acyclonucleoside derivatives, including 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil, as part of developing new 5-fluorouracil derivatives with antitumor activity. This study contributes to the understanding of how pyrimidine derivatives, like 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine, could be modified for enhanced antitumor efficacy (Rosowsky et al., 1981).
  • Inhibition of Enzymes:

    • Research by Rosowsky et al. (1997) on 2,4-diaminothieno[2,3-d]pyrimidine derivatives, which are structurally related to 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine, showed their potential as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. This suggests their use in treating infections caused by these organisms (Rosowsky et al., 1997).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

5-(2-bromo-5-fluorophenoxy)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN4O/c11-6-2-1-5(12)3-7(6)17-8-4-15-10(14)16-9(8)13/h1-4H,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMIFFPYKIEWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC2=CN=C(N=C2N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701709
Record name 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine

CAS RN

935534-20-6
Record name 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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